17|AH-Gitoxigenin

Na+/K+-ATPase Cardiotonic Steroids Structure-Activity Relationship (SAR)

17|AH-Gitoxigenin, also referred to as 17α-Gitoxigenin or 17α-hydroxy-digitoxigenin, is a cardenolide aglycone of the cardiac glycoside class, characterized by a 5β,14β-androstane framework bearing a β-oriented lactone ring at C-17 and a 16β-hydroxy group. Its molecular formula is C23H34O5 and its molecular weight is approximately 390.5 g/mol.

Molecular Formula C23H34O5
Molecular Weight 390.5 g/mol
Cat. No. B12361747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name17|AH-Gitoxigenin
Molecular FormulaC23H34O5
Molecular Weight390.5 g/mol
Structural Identifiers
SMILESCC12CCC(CC1CCC3C2CCC4(C3(CC(C4C5=CC(=O)OC5)O)O)C)O
InChIInChI=1S/C23H34O5/c1-21-7-5-15(24)10-14(21)3-4-17-16(21)6-8-22(2)20(13-9-19(26)28-12-13)18(25)11-23(17,22)27/h9,14-18,20,24-25,27H,3-8,10-12H2,1-2H3/t14-,15+,16+,17-,18+,20-,21+,22-,23+/m1/s1
InChIKeyPVAMXWLZJKTXFW-HQHMQNHSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





17|AH-Gitoxigenin: Structural Identity and Procurement Baseline for a Cardenolide Aglycone


17|AH-Gitoxigenin, also referred to as 17α-Gitoxigenin or 17α-hydroxy-digitoxigenin, is a cardenolide aglycone of the cardiac glycoside class, characterized by a 5β,14β-androstane framework bearing a β-oriented lactone ring at C-17 and a 16β-hydroxy group [1]. Its molecular formula is C23H34O5 and its molecular weight is approximately 390.5 g/mol . This compound is structurally distinguished from its naturally abundant 17β-isomer, gitoxigenin, solely by the stereochemical orientation of the C-17 side chain, a subtle difference that fundamentally alters its biological activity and synthetic utility [2].

Why 17|AH-Gitoxigenin Cannot Be Replaced by Standard Gitoxigenin or Digitoxigenin Analogs


Generic substitution among cardenolide aglycones is scientifically unsound due to the extreme sensitivity of the Na+/K+-ATPase receptor to the precise stereochemistry at the C-17 position. The receptor binding pocket requires the lactone ring to be in a specific, low-energy conformation for high-affinity inhibition [1]. While the natural 17β-isomer (gitoxigenin) is a potent inhibitor, the 17α-configuration in 17|AH-Gitoxigenin forces the lactone ring into a different spatial orientation, leading to a documented loss of interaction energy and a subsequent ~20-fold reduction in potency [2]. This fundamental difference in pharmacodynamic profile renders 17|AH-Gitoxigenin unsuitable as a direct replacement for gitoxigenin in assays targeting Na+/K+-ATPase inhibition, but conversely, it establishes it as an essential negative control and a unique chemical probe for studying receptor stereospecificity.

17|AH-Gitoxigenin: Quantified Differentiation from In-Class Comparators


Stereochemical Configuration at C-17 Dictates a 20-Fold Reduction in Potency

The 17α-configuration of the butenolide ring in 17|AH-Gitoxigenin results in a profound loss of biological activity compared to its 17β-isomer, gitoxigenin. The alteration of the lactone ring attachment from the natural C-17β position to the C-17α position leads to the loss of the lactone ring's contribution to interaction energy with the Na+/K+-ATPase receptor [1]. This conformational change is estimated to cause an approximate 20-fold decrease in cardiotonic potency relative to the 17β-orientation [2].

Na+/K+-ATPase Cardiotonic Steroids Structure-Activity Relationship (SAR)

Synthetic Accessibility and Precursor Role: Enables C-17 α-Hydroxylation of Gitoxigenin

17|AH-Gitoxigenin is uniquely accessible through a specific synthetic route from gitoxigenin. Treatment of gitoxigenin diacetate with selenium dioxide in dioxane selectively oxidizes the C-17 position to yield the corresponding 17α-hydroxy derivative, a reaction that does not proceed cleanly with all cardenolides [1]. This transformation is a key step in converting the cardenolide side-chain to the cortisone side-chain, highlighting its role as a synthetic intermediate [2]. The 17β-isomer (gitoxigenin) is the natural product and starting material, making the 17α-isomer a specialized, non-natural derivative.

Organic Synthesis Cardenolide Modification Steroid Chemistry

Na+/K+-ATPase Inhibition Baseline: Gitoxigenin's 16β-OH Reduces Activity vs. Digitoxigenin

To contextualize the activity of 17|AH-Gitoxigenin, it is essential to understand the baseline activity of its 17β-isomer, gitoxigenin. Gitoxigenin (16β-hydroxydigitoxigenin) exhibits decreased Na+/K+-ATPase inhibitory activity compared to digitoxigenin, the non-hydroxylated analog [1]. This decreased activity is attributed to an intramolecular hydrogen bond between the C-14 and C-16 hydroxyls, which alters the conformation of the lactone ring away from its optimal binding position [2]. Therefore, the 17α-isomer (17|AH-Gitoxigenin) represents a further, and more profound, step down in activity relative to the potent reference compound digitoxigenin.

Na+/K+-ATPase Enzyme Inhibition Cardenolide SAR

Cancer Cytotoxicity: 17β-Digitoxigenin Glycosides Show Potent IC50s, 17α-Isomer Expected to Be Inactive

In the context of anticancer research, glycosides of the 17β-digitoxigenin scaffold have demonstrated potent in vitro cytotoxicity against human cancer cell lines. For example, β-D-glucosyl-(1→4)-α-L-thevetosides of 17β-digitoxigenin (GHSC-73) exhibit IC50 values in the low micromolar to sub-micromolar range against hepatocellular carcinoma HepG2 cells and acute myeloid leukemia THP-1 cells [1]. Given that the 17α-configuration abolishes Na+/K+-ATPase inhibitory activity, which is the primary mechanism for cytotoxicity in this class, 17|AH-Gitoxigenin and its derivatives are predicted to be inactive or vastly less potent. This makes the 17α-isomer a valuable negative control in anticancer assays to confirm target engagement.

Cancer Research Cytotoxicity Cardenolide Glycosides

Validated Research Applications for Procuring 17|AH-Gitoxigenin


Stereospecificity Probe in Na+/K+-ATPase Structure-Activity Relationship (SAR) Studies

Researchers investigating the binding requirements of the Na+/K+-ATPase receptor can use 17|AH-Gitoxigenin as a probe to define the stereochemical tolerance at the C-17 position. By comparing its activity (~20-fold less than gitoxigenin) with that of the 17β-isomer and other analogs, the specific contribution of the lactone ring's spatial orientation to binding energy can be quantified. This is essential for building accurate pharmacophore models and guiding the design of novel, non-cardiotonic ligands [REFS-1, 2].

Synthetic Intermediate for 17α-Hydroxylated Cardenolide Analogs and Cortisone Side-Chain Precursors

17|AH-Gitoxigenin is a key intermediate in the synthetic pathway described by Danieli et al. (1962, 1967) for converting cardenolides to compounds bearing the cortisone side-chain. Laboratories focused on steroid chemistry can procure this compound to access this unique chemical space, enabling the creation of novel steroid hybrids with potential therapeutic applications beyond cardiac glycoside activity [REFS-3, 4].

Negative Control for Na+/K+-ATPase-Mediated Cytotoxicity Assays in Cancer Research

Given the emerging interest in cardiac glycosides as anticancer agents, it is critical to confirm that observed cytotoxic effects are target-specific. 17|AH-Gitoxigenin, which is predicted to be inactive against Na+/K+-ATPase, serves as an ideal negative control compound. Its use in parallel with active glycosides (e.g., 17β-digitoxigenin glycosides) allows researchers to definitively attribute cell death to Na+/K+-ATPase inhibition rather than nonspecific steroid-mediated effects [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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